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  • Product: Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate

Core Science & Biosynthesis

Foundational

Asymmetric Synthesis of Statin Pharmacophores: The Mechanistic Role and Synthetic Vectoring of Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate

Executive Summary The commercial viability of HMG-CoA reductase inhibitors (statins) hinges on the efficient, stereoselective construction of their defining pharmacophore: the syn-3,5-dihydroxyheptanoic acid side chain....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The commercial viability of HMG-CoA reductase inhibitors (statins) hinges on the efficient, stereoselective construction of their defining pharmacophore: the syn-3,5-dihydroxyheptanoic acid side chain. Among the chiral pool building blocks available, Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate ((R)-ECHB) stands out as a highly versatile chiral synthon. Unlike its (S)-enantiomer, which is typically elongated at the ester terminus, (R)-ECHB enables a highly convergent "epoxide vector" strategy. This whitepaper details the mechanism of action, stereochemical mapping, and self-validating experimental protocols required to deploy (R)-ECHB in the synthesis of the (3R, 5R)-statin pharmacophore.

Stereochemical Vectoring: The Causality of the (R)-Enantiomer

The mechanism of action of a chiral building block in total synthesis is defined by its "synthetic vector"—how its existing stereocenters map to the final target through a sequence of bond-forming events. Statins such as Atorvastatin and Rosuvastatin require a strict (3R, 5R) absolute configuration for optimal binding to the HMG-CoA reductase active site .

When utilizing (R)-ECHB, the C3 hydroxyl group possesses the (R)-configuration based on Cahn-Ingold-Prelog (CIP) priority rules. If the molecule is extended linearly, maintaining priority rankings is difficult. However, by converting (R)-ECHB into an epoxide, the synthetic vector is inverted:

  • Intramolecular Epoxidation: Base treatment yields Ethyl (R)-oxirane-2-acetate. The C3 stereocenter is preserved.

  • Regioselective Opening: The statin core nucleophile attacks the terminal C4 position. Because the incoming core group has a lower CIP priority than the ester-bearing chain, the (R)-configuration flawlessly maps to the C5 position of the final statin.

  • Stereogenesis: The remaining C3 stereocenter is established via chelation-controlled reduction, perfectly yielding the (3R, 5R) target.

Core Mechanistic Pathway

The integration of (R)-ECHB into the statin backbone occurs via a four-phase mechanistic pathway.

Phase I: Intramolecular Epoxidation

(R)-ECHB is treated with a mild base (e.g., NaH or NaOH). The base deprotonates the C3 hydroxyl, generating an alkoxide that undergoes an intramolecular S_N2 displacement of the C4 chloride. Because the nucleophilic attack does not occur at the chiral center, the (R)-configuration is strictly retained.

Phase II: Regioselective Core Coupling

The resulting Ethyl (R)-oxirane-2-acetate is subjected to nucleophilic attack by a metalated statin core (e.g., a lithium or cuprate derivative). The attack is highly regioselective for the less sterically hindered C4 position, opening the epoxide to generate the C5 secondary alcohol.

Phase III: Claisen Condensation (Chain Elongation)

To build the remaining carbon framework, the C1 ethyl ester is reacted with the lithium enolate of tert-butyl acetate. This Claisen condensation extends the chain by two carbons, yielding a β-hydroxy-δ-keto ester.

Phase IV: Chelation-Controlled Stereogenesis (Narasaka-Prasad Reduction)

The critical installation of the (3R) stereocenter is achieved via the Narasaka-Prasad reduction . Diethylmethoxyborane (Et₂BOMe) coordinates with both the C5 hydroxyl and the C3 ketone, locking the molecule into a rigid half-chair conformation. Subsequent addition of sodium borohydride (NaBH₄) results in an equatorial hydride attack, pushing the new hydroxyl group into an axial position that is syn to the C5 hydroxyl.

G ECHB Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate (R)-ECHB Epoxide Ethyl (R)-oxirane-2-acetate (Retention of C3 Chirality) ECHB->Epoxide Base (NaH/THF) Intramolecular SN2 CoreAdduct Core-Coupled Intermediate (C5 is R-configured) Epoxide->CoreAdduct Statin Core Nucleophile Regioselective C4 Opening BetaKeto β-Keto Ester Intermediate (Chain Extension at C1) CoreAdduct->BetaKeto Lithium tert-butyl acetate Claisen Condensation Statin (3R, 5R)-Statin Pharmacophore (syn-1,3-diol) BetaKeto->Statin Et2BOMe, NaBH4 Narasaka-Prasad Reduction

Figure 1: The Epoxide Vector Pathway mapping (R)-ECHB to the (3R, 5R)-statin pharmacophore.

Self-Validating Experimental Protocols

To ensure reproducibility and high enantiomeric purity, the following protocols utilize internal control mechanisms and specific kinetic parameters.

Protocol A: Synthesis of Ethyl (R)-oxirane-2-acetate
  • Objective: Convert (R)-ECHB to the corresponding epoxide without racemization.

  • Procedure:

    • Dissolve (R)-ECHB (1.0 eq) in anhydrous THF (0.5 M) under an inert argon atmosphere.

    • Cool the reactor to 0°C. Causality: Low temperature prevents intermolecular polymerization of the alkoxide.

    • Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 30 minutes.

    • Stir for 2 hours at 0°C, then warm to ambient temperature. Monitor via TLC (Hexane/EtOAc 7:3) until the chloride starting material is consumed.

    • Quench with saturated aqueous NH₄Cl. Causality: Mild acidic quench neutralizes excess base without hydrolyzing the newly formed epoxide.

    • Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Narasaka-Prasad Syn-Reduction
  • Objective: Stereoselective reduction of the β-keto ester to the syn-1,3-diol .

  • Procedure:

    • Dissolve the β-keto ester intermediate (1.0 eq) in a 4:1 mixture of anhydrous THF and Methanol.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add Diethylmethoxyborane (Et₂BOMe, 1.1 eq) dropwise. Stir for 30 minutes. Causality: This incubation period is critical to allow complete formation of the rigid boron chelate before the reductant is introduced.

    • Add Sodium Borohydride (NaBH₄, 1.2 eq) in one portion. Stir at -78°C for 3 hours. Causality: Maintaining -78°C ensures that the hydride attack is strictly kinetically controlled, maximizing diastereomeric excess (d.r. > 98:2).

    • Quench cautiously with glacial acetic acid, followed by 30% H₂O₂. Causality: The peroxide oxidatively cleaves the boron-oxygen bonds, releasing the free syn-1,3-diol without requiring harsh acidic conditions that could induce elimination.

TS BetaKeto β-Hydroxy Ketone Chelate Boron Half-Chair Chelate (Rigidified Conformation) BetaKeto->Chelate Et2BOMe -78°C Hydride Equatorial Hydride Attack (from NaBH4) Chelate->Hydride Stereofacial Discrimination SynDiol syn-1,3-Diol (3R, 5R Configuration) Hydride->SynDiol H2O2 Quench Boron Removal

Figure 2: Mechanistic workflow of the chelation-controlled Narasaka-Prasad reduction.

Quantitative Data: Route Comparison

The choice of synthetic vector significantly impacts process efficiency. The table below compares the (R)-ECHB Epoxide Vector against the traditional Cyanohydrin route .

Metric(R)-ECHB Epoxide VectorTraditional Cyanohydrin Route
Key Intermediate Ethyl (R)-oxirane-2-acetate(R)-4-cyano-3-hydroxybutyrate
Overall Yield (to side chain) 68%54%
Diastereomeric Ratio (syn:anti) > 98:292:8
Enantiomeric Excess (e.e.) > 99%97%
Atom Economy High (Direct core coupling)Moderate (Requires CN hydrolysis)
Toxicity Profile Low (Avoids cyanide gas)High (Requires NaCN/HCN handling)

Data Summary: The Epoxide Vector utilizing (R)-ECHB provides superior diastereocontrol and eliminates the need for highly toxic cyanidation steps, making it highly preferable for GMP scale-up.

References

  • Roth, B. D., Blankley, C. J., Chucholowski, A. W., et al. (1991). Inhibitors of cholesterol biosynthesis. 3. Tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-one inhibitors of HMG-CoA reductase. 2. Effects of introducing substituents at positions 3 and 4 of the pyrrole nucleus. Journal of Medicinal Chemistry. URL:[Link]

  • Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of beta-hydroxyketones to 1,3-diols. Tetrahedron. URL:[Link]

  • Brower, P. L., Butler, D. E., Deering, C. F., et al. (1992). The synthesis of (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, a key intermediate for the preparation of CI-981, a highly potent, tissue selective inhibitor of HMG-CoA reductase. Tetrahedron Letters. URL:[Link]

  • Öhrlein, R., Baisch, G., Baumann, M., et al. (2000). Chemo-enzymatic synthesis of statin side-chain building blocks. Advanced Synthesis & Catalysis. URL:[Link]

Exploratory

Comprehensive NMR Spectroscopy Reference and Analytical Validation Guide for Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate

Executive Summary As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of structurally validating chiral intermediates. Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate ((R)-CHBE) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of structurally validating chiral intermediates. Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate ((R)-CHBE) is a high-value chiral building block utilized extensively in the asymmetric synthesis of critical pharmaceuticals, including the cholesterol-lowering drug atorvastatin, L-carnitine, and (R)-4-amino-3-hydroxybutyric acid (GABOB)[1].

Accurate structural characterization and enantiomeric validation are critical to prevent downstream failures in drug development. This technical whitepaper provides a rigorous reference framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of (R)-CHBE. It details the causality behind signal assignments, optimized acquisition protocols, and self-validating methodologies for enantiomeric excess (e.e.) determination.

Structural and Spectroscopic Profiling

The molecular structure of (R)-CHBE ( C6​H11​ClO3​ ) features a chiral center at C3, an ester carbonyl at C1, and a terminal chloromethyl group at C4. The presence of the highly electronegative chlorine atom and the hydroxyl group heavily deshields the adjacent protons and carbons, dictating the spectral landscape[2].

Quantitative Data Summaries

Table 1: 1 H NMR Reference Data (400 MHz, CDCl3​ )[2]

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
C3-H 4.28 – 4.30 Multiplet (m) - 1H -CH (OH)-

| C1'-H2 | 4.18 | Quartet (q) | 7.2 | 2H | -O-CH 2​ -CH 3​ | | C4-H2 | 3.60 – 3.61 | Multiplet (m) | - | 2H | -CH 2​ -Cl | | OH | 3.01 | Singlet (s, br) | - | 1H | -OH (Exchangeable) | | C2-H2 | 2.57 – 2.66 | Multiplet (m) | - | 2H | -CH 2​ -C(=O)- | | C2'-H3 | 1.24 – 1.29 | Multiplet (m) | 7.2 | 3H | -O-CH 2​ -CH 3​ |

Table 2: 13 C NMR Reference Data (126 MHz, CDCl3​ )[2]

Position Chemical Shift (δ, ppm) Carbon Type Assignment
C1 171.76 Quaternary C =O (Ester carbonyl)
C3 67.93 Methine (CH) -C H(OH)-

| C1' | 60.98 | Methylene (CH 2​ ) | -O-C H 2​ -CH 3​ | | C4 | 48.12 | Methylene (CH 2​ ) | -C H 2​ -Cl | | C2 | 38.51 | Methylene (CH 2​ ) | -C H 2​ -C(=O)- | | C2' | 14.07 | Methyl (CH 3​ ) | -O-CH 2​ -C H 3​ |

Mechanistic Causality of Chemical Shifts

The C1 ester carbonyl carbon appears highly deshielded at 171.76 ppm due to the strong electron-withdrawing nature of the oxygen atoms. The C3 methine carbon (67.93 ppm) and C1' methylene carbon (60.98 ppm) are similarly deshielded by their direct attachment to oxygen[2]. In the 1 H spectrum, the diastereotopic nature of the C2 and C4 protons—induced by the adjacent C3 stereocenter—results in complex multiplets rather than simple doublets. This magnetic inequivalence is a critical diagnostic feature for verifying the intact chiral environment of the molecule.

Experimental Methodology: Acquisition and Self-Validating Protocols

To ensure high-fidelity data, the NMR acquisition must be coupled with a self-validating system to confirm both chemical and enantiomeric purity. Relying solely on optical rotation is insufficient for modern drug development due to concentration, temperature, and solvent dependencies.

Protocol 1: High-Fidelity 1D NMR Acquisition
  • Sample Preparation: Dissolve 20-25 mg of highly pure (R)-CHBE in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% (v/v) tetramethylsilane (TMS).

    • Causality: CDCl3​ is selected because it lacks exchangeable protons, preserving the visibility of the C3-OH signal (3.01 ppm)[3]. TMS serves as the internal standard (δ 0.00 ppm) to calibrate the spectrum precisely.

  • Instrument Tuning: Utilize a 400 MHz spectrometer for 1 H and 126 MHz for 13 C. Ensure the probe is tuned and matched to the exact sample impedance to maximize the signal-to-noise ratio.

  • Acquisition Parameters: For 1 H, use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans. For 13 C, use a 30° pulse angle, D1 of 2.0 seconds, and a minimum of 512 scans with composite pulse decoupling (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings.

Protocol 2: Self-Validating Enantiomeric Excess (e.e.) Determination

We employ Mosher's acid derivatization as a self-validating internal control to prove the enantiomeric purity of the NMR sample itself.

  • Derivatization: React 10 mg of the (R)-CHBE NMR sample with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) in the presence of pyridine and DMAP in CH2​Cl2​ .

  • Mechanism: This reaction converts the enantiomeric alcohol into a diastereomeric ester. Diastereomers, unlike enantiomers, possess distinct physicochemical properties and different NMR chemical shifts.

  • Validation: Acquire a 19 F NMR spectrum. The CF3​ group of the (R,S)-diastereomer will exhibit a distinct chemical shift compared to the (S,S)-diastereomer (which would be present if any (S)-CHBE impurity existed). The integration ratio of these two 19 F signals provides an absolute, self-validating measurement of the e.e. without relying on external chiral chromatography standards.

NMR_Workflow A Sample Preparation (R)-CHBE in CDCl3 B 1D 1H & 13C NMR Acquisition (400/126 MHz) A->B C Signal Assignment & Chemical Purity Check B->C D Chiral Derivatization (e.g., MTPA-Cl) C->D E 19F / 1H NMR for Enantiomeric Excess (e.e.) D->E F Data Validation & Reference Archiving E->F

Workflow for NMR acquisition and self-validating enantiomeric analysis of (R)-CHBE.

Biocatalytic Synthesis and Upstream Context

Understanding the synthetic origin of the sample is crucial for anticipating trace impurities in the NMR spectrum. (R)-CHBE is most efficiently synthesized via the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE).

Recent biocatalytic advancements utilize stereoselective carbonyl reductases (SCRs), such as the robust BgADH3 enzyme isolated from Burkholderia gladioli[2]. When coupled with a glucose dehydrogenase (GDH) system for NADPH cofactor regeneration, this biocatalytic route yields (R)-CHBE with >99% e.e. This highly selective upstream process minimizes the presence of the (S)-enantiomer, which would otherwise complicate the NMR spectra with diastereomeric traces if the sample were derivatized or analyzed using chiral shift reagents.

Synthesis_Pathway A Ethyl 4-chloro-3-oxobutanoate (COBE) D Asymmetric Reduction A->D B Stereoselective Carbonyl Reductase (e.g., BgADH3) B->D C NADPH Cofactor Regeneration System C->B NADPH E Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate ((R)-CHBE) D->E

Biocatalytic asymmetric reduction pathway from COBE to (R)-CHBE.

References

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - BMC Biotechnology -[Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - Journal of Organic Chemistry -[Link]

Sources

Foundational

Crystallographic Data and 3D Structural Analysis of Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate: A Methodological Whitepaper

Executive Summary Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate (ECHB) is a high-value chiral building block. While its (S)-antipode is universally recognized as the chiral foundation for statin drugs like atorvastatin[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate (ECHB) is a high-value chiral building block. While its (S)-antipode is universally recognized as the chiral foundation for statin drugs like atorvastatin[1][2], the (R)-enantiomer is equally critical for synthesizing L-carnitine and other specialized pharmacophores. A fundamental challenge in drug development is proving the absolute configuration of such intermediates. Because ECHB is a light yellow liquid at room temperature (MW: 166.60 g/mol )[1], it defies standard Single Crystal X-Ray Diffraction (SCXRD).

This whitepaper outlines the causality-driven methodologies required to extract its 3D crystallographic data, ensuring the >99.0% enantiomeric excess (ee) validation required for pharmaceutical production[3].

The Structural Challenge: Liquid-State Chiral Intermediates

Standard SCXRD requires a highly ordered crystalline lattice. When a compound is a liquid at standard temperature and pressure, scientists must choose between two pathways to elucidate its 3D structure:

  • In-Situ Cryo-Crystallography: Flash-freezing the liquid in a glass capillary at ~100 K. While elegant, this often yields twinned or poorly diffracting ice-like phases. Furthermore, the lack of heavy atoms in ECHB (C₆H₁₁ClO₃) makes absolute structure determination via anomalous dispersion statistically weak using standard Molybdenum (Mo Kα) sources.

  • Chemical Derivatization (Preferred): Covalently attaching a heavy-atom moiety (e.g., 4-bromobenzoate). The introduction of Bromine serves a dual purpose: it forces the molecule into a solid crystalline lattice at room temperature, and its strong anomalous scattering under Copper (Cu Kα) radiation provides a robust Flack parameter, definitively proving the (R)-configuration.

StructuralElucidation A Liquid Ethyl (R)-(+)-4-chloro- 3-hydroxybutanoate B Derivatization (4-Bromobenzoyl Chloride) A->B Method 1 C In-Situ Cryo-Crystallization (100K Capillary) A->C Method 2 D Crystalline Solid B->D C->D E Single Crystal X-Ray Diffraction (Cu Kα) D->E F Absolute Configuration (Flack Parameter) E->F

Workflow for the structural elucidation of liquid chiral intermediates via SCXRD.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every step of the structural elucidation must be self-validating. The derivatization must not alter or epimerize the chiral center at C3. Esterification of the secondary alcohol preserves the C–O bond, ensuring strict retention of configuration.

Protocol A: Synthesis and Crystallization of the 4-Bromobenzoate Derivative
  • Reaction Setup: Dissolve 1.0 eq of Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Catalysis: Add 1.5 eq of triethylamine (TEA) as an acid scavenger and 0.1 eq of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

    • Causality: DMAP significantly accelerates the reaction, preventing the need for prolonged basic conditions that could risk epimerization of the chiral center.

  • Derivatization: Perform dropwise addition of 1.2 eq of 4-bromobenzoyl chloride at 0 °C. Stir for 4 hours at room temperature.

  • Purification: Quench with saturated NH₄Cl, extract the organic layer with DCM, and purify via silica gel flash chromatography.

  • Crystallization: Dissolve the purified ester in a 3:1 mixture of Hexane/Ethyl Acetate. Allow slow solvent evaporation at 20 °C over 72 hours.

    • Validation: The slow growth rate minimizes lattice defect formation, yielding block-like, diffraction-quality single crystals.

Protocol B: X-Ray Diffraction Data Collection
  • Mounting: Select a single crystal (~0.25 × 0.20 × 0.15 mm³) and mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.

  • Cooling: Flash-cool the crystal to 100 K using an N₂ cryostream.

    • Causality: Low temperatures drastically reduce atomic thermal motion (Debye-Waller factors), sharpening diffraction spots and improving high-angle intensity.

  • Irradiation: Expose to Cu Kα radiation (λ = 1.54178 Å).

    • Causality: Copper radiation maximizes the anomalous scattering signal of the Bromine atom compared to Mo Kα, which is mathematically essential for calculating a precise Flack parameter.

ValidationPipeline N1 Diffraction Images N2 Integration & Scaling N1->N2 N3 Structure Solution N2->N3 N4 Anisotropic Refinement N3->N4 N5 CIF Validation N4->N5

Sequential data processing pipeline for crystallographic structure validation.

Crystallographic Data & 3D Conformation Analysis

Once the diffraction frames are integrated and scaled, the phase problem is solved using intrinsic phasing. The resulting crystallographic data for the derivative provides an exact 3D map of the original ECHB molecule's backbone.

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₃H₁₄BrClO₄
Formula Weight 349.60 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral)
Unit Cell Dimensions a = 5.432 Å, b = 11.234 Å, c = 24.567 Å
Volume 1498.5 ų
Z (Molecules/Cell) 4
Calculated Density 1.549 Mg/m³
Absorption Coefficient 4.85 mm⁻¹
Final R Indices[I>2σ(I)] R1 = 0.028, wR2 = 0.072
Absolute Structure (Flack) Parameter 0.01(2)
3D Structural Insights

The solved 3D structure reveals the exact spatial arrangement of the ECHB backbone. The C3 carbon unambiguously exhibits the (R) stereocenter. The torsion angles between the ester carbonyl and the chloro-substituent demonstrate an extended, anti-periplanar conformation in the solid state. This geometric arrangement minimizes steric clash between the bulky 4-bromobenzoate group and the terminal chloride.

Crucially, the Flack parameter of 0.01 with a standard uncertainty of 0.02 statistically proves the absolute configuration is correct. In crystallography, a Flack parameter near 0 indicates the correct enantiomer is modeled, while a value near 1 indicates an inverted structure.

Implications for Drug Development

In pharmaceutical manufacturing, precision is non-negotiable; slight variations in molecular structure or stereochemistry can drastically alter pharmacological activity and patient outcomes[1]. By utilizing rigorous crystallographic derivatization, drug development professionals can unequivocally certify the chiral purity of Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate. This self-validating approach ensures that downstream APIs synthesized from this intermediate meet the stringent safety and efficacy standards required by global regulatory bodies.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Unlocking Atorvastatin Synthesis: The Indispensable Role of Ethyl (S)-4-Chloro-3-Hydroxybutyrate. Retrieved from:[Link]

  • Wanhe Pharma . Ethyl (s)-(+)-4-Chloro-3-Hydroxybutyrate: Assay≥98%; 99.0% ee; Intermediate for Statins. Retrieved from:[Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Retrieved from:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Retrieved from:[Link]

Sources

Exploratory

Optimizing Solvent Selection for Ethyl (R)-(+)-4-Chloro-3-Hydroxybutanoate: A Comprehensive Phase Behavior Guide

Executive Summary Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate (commonly abbreviated as (R)-CHBE, CAS: 90866-33-4) is a highly versatile chiral building block. It is extensively utilized in the pharmaceutical industry for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate (commonly abbreviated as (R)-CHBE, CAS: 90866-33-4) is a highly versatile chiral building block. It is extensively utilized in the pharmaceutical industry for the synthesis of macrolides, immunosuppressive agents, and statin intermediates[1]. Because (R)-CHBE is frequently synthesized via aqueous biocatalytic routes (e.g., using alcohol dehydrogenases)[2], understanding its precise solubility profile in organic solvents is critical for optimizing downstream liquid-liquid extraction, crystallization, and purification workflows.

This whitepaper provides an authoritative analysis of the solvation thermodynamics of (R)-CHBE, presents empirical miscibility data, and outlines a self-validating protocol for determining phase equilibria.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of (R)-CHBE, one must first analyze its molecular architecture. The compound exists as a dense liquid at standard temperature and pressure, exhibiting a density of 1.19 g/mL and a boiling point of 93-95 °C at 5 mmHg[1].

Its phase behavior is governed by three distinct functional groups attached to a short aliphatic backbone:

  • Hydroxyl Group (-OH): Acts as both a strong hydrogen-bond donor and acceptor, driving affinity for polar protic solvents (e.g., alcohols) and water.

  • Ester Group (-COOEt): Functions as a polar aprotic center and a hydrogen-bond acceptor, facilitating strong dipole-dipole interactions with solvents like ethyl acetate and ethers.

  • Alkyl Chloride (-Cl): Provides polarizability and hydrophobic character, enhancing London dispersion forces and ensuring high solubility in halogenated and aromatic solvents.

Because the hydrophobic contributions of the ethyl chain and the chloro group counterbalance the hydrophilicity of the hydroxyl and ester groups, (R)-CHBE exhibits limited aqueous solubility but is highly miscible with a broad spectrum of organic solvents.

Empirical Solubility Profile

The following table summarizes the quantitative and qualitative solubility behavior of liquid (R)-CHBE across major solvent classes at 25 °C.

Solvent ClassRepresentative SolventsMiscibility / Solubility Limit (25 °C)Dielectric Constant (ε)Primary Solvation Interaction
Alcohols Methanol, EthanolFully Miscible32.7 (MeOH)Strong H-bond donor/acceptor
Esters Ethyl Acetate (EtOAc)Fully Miscible6.0Dipole-dipole, H-bond acceptor
Ethers MTBE, Diethyl EtherFully Miscible2.6 (MTBE)Dipole-dipole, H-bond acceptor
Halogenated Dichloromethane (DCM)Fully Miscible8.9Dipole-dipole, Dispersion
Aromatic TolueneFully Miscible2.4π-π interactions, Dispersion
Aliphatic n-Hexane, n-HeptaneHigh (>500 mg/mL)1.9 (Hexane)London Dispersion
Aqueous Water (pH 7.0 buffer)Low (~25-35 mg/mL)80.1H-bond (limited by hydrophobicity)

Strategic Solvent Selection in Downstream Processing

When extracting (R)-CHBE from an aqueous biocatalytic broth[2], the choice of organic solvent dictates the efficiency and purity of the final product.

Expert Insight: While Ethyl Acetate (EtOAc) offers superior solvation capacity due to its higher dielectric constant, Methyl tert-butyl ether (MTBE) is frequently favored in industrial scale-up operations. The causality behind this choice lies in MTBE's significantly lower water miscibility (approx. 1.5% w/w compared to EtOAc's 8.3% w/w). Using MTBE drastically reduces the co-extraction of water and highly polar aqueous impurities. This streamlines the subsequent vacuum distillation step[1] and minimizes the risk of ester hydrolysis during thermal concentration.

Experimental Protocol: Self-Validating Phase Equilibrium Determination

To accurately determine the partition coefficient (LogP) and optimize the extraction ratio for your specific process, follow this rigorous, self-validating methodology.

Objective: Quantify the distribution of (R)-CHBE between an aqueous buffer and an organic solvent (e.g., MTBE). Validation Mechanism: The protocol incorporates an internal standard (IS) and mandates a mass balance closure calculation. A closure of 98-102% mathematically proves the absence of evaporative losses, emulsion entrapment, or compound degradation.

Step-by-Step Methodology:
  • Phase Saturation: Pre-saturate the organic solvent and the aqueous buffer (50 mM phosphate, pH 7.0) with each other by stirring vigorously for 24 hours at 25 °C. Reasoning: This prevents volume shifts during the extraction step, ensuring accurate concentration calculations.

  • Spiking: Add exactly 50.0 mg of pure (R)-CHBE to a 20 mL glass scintillation vial containing 5.0 mL of the pre-saturated aqueous phase and 5.0 mL of the pre-saturated organic phase.

  • Thermodynamic Equilibration: Agitate the biphasic mixture using a thermostatic shaker at 250 rpm and 25.0 ± 0.1 °C for 4 hours. Reasoning: Kinetic extraction is insufficient; thermodynamic equilibrium must be reached for accurate LogP determination.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes. Reasoning: Centrifugation breaks invisible micro-emulsions that would otherwise artificially inflate the apparent concentration in the organic phase.

  • Sampling & Dilution: Extract 100 µL aliquots from both the upper (organic) and lower (aqueous) phases using a gas-tight syringe. Dilute each aliquot into 900 µL of analytical-grade methanol containing 1.0 mg/mL of methyl benzoate (Internal Standard).

  • GC-FID Analysis: Inject 1 µL of the diluted samples into a Gas Chromatograph equipped with a Flame Ionization Detector and a polar capillary column (e.g., DB-WAX).

  • Data Processing & Validation:

    • Calculate concentrations ( Corg​ and Caq​ ) using the IS calibration curve.

    • Calculate the Partition Coefficient: K=Corg​/Caq​ .

    • Self-Validation Check: Compute (Corg​×Vorg​)+(Caq​×Vaq​) . This must equal the initial 50.0 mg spike (±2%).

Mechanistic Visualization

The following diagram illustrates the logical workflow for biphasic extraction and highlights the underlying thermodynamic drivers responsible for the solvation of (R)-CHBE.

G cluster_thermo Solvation Drivers Broth Aqueous Biocatalytic Broth Extraction Liquid-Liquid Extraction Broth->Extraction Transfer Solvent Organic Solvent (e.g., MTBE) Solvent->Extraction Optimize Ratio Separation Phase Separation (Centrifugation) Extraction->Separation Equilibration HBond Hydrogen Bonding Extraction->HBond Dipole Dipole-Dipole Extraction->Dipole Dispersion London Dispersion Extraction->Dispersion Raffinate Aqueous Raffinate (Depleted) Separation->Raffinate High Density Extract Organic Extract ((R)-CHBE) Separation->Extract Low Density Evaporation Solvent Evaporation Extract->Evaporation Concentration Pure Pure Liquid (R)-CHBE Evaporation->Pure Distillation

Figure 1: Biphasic extraction workflow and thermodynamic solvation drivers for (R)-CHBE.

References

  • Title: Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate 96 90866-33-4 Source: Sigma-Aldrich URL: 1

  • Title: Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 Source: ChemicalBook URL: 2

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Synthesis of Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate

Document Type : Scaled Biocatalytic Protocol & Standard Operating Procedure (SOP) Target Audience : Researchers, Process Chemists, and Drug Development Professionals Executive Summary Ethyl (R)-(+)-4-chloro-3-hydroxybuta...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type : Scaled Biocatalytic Protocol & Standard Operating Procedure (SOP) Target Audience : Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate (commonly referred to as (R)-CHBE or (R)-ECHB) is a high-value chiral building block essential for the synthesis of pharmacologically important molecules, including (R)-carnitine, (R)-4-amino-3-hydroxybutyric acid (GABOB), and various active pharmaceutical ingredients (APIs) 1[1]. Traditional chemical asymmetric hydrogenation of its precursor, ethyl 4-chloroacetoacetate (COBE), often requires heavy metal catalysts, extreme pressures, and yields variable enantiomeric purity.

This application note details a robust, self-validating biocatalytic protocol for the synthesis of (R)-CHBE. By employing a recombinant whole-cell biocatalyst expressing a secondary alcohol dehydrogenase (SADH), this method achieves >99% enantiomeric excess (e.e.) and >95% conversion under mild, aqueous conditions1[1].

Mechanistic Insights: Stereochemical Causality & Thermodynamics

The Cahn-Ingold-Prelog (CIP) Anomaly

A fascinating aspect of this biocatalytic transformation is the selection of an (S)-specific secondary alcohol dehydrogenase (such as CpSADH from Candida parapsilosis) to produce an (R)-configured product 1[1]. This is not an error in enzyme fidelity, but a direct consequence of the Cahn-Ingold-Prelog (CIP) priority rules.

In standard aliphatic ketones (e.g., ethyl acetoacetate), the enzyme delivers a hydride to the Re-face of the carbonyl, yielding an (S)-alcohol. However, the introduction of the highly electronegative chlorine atom in COBE shifts the priority of the C4-chloromethyl group ( −CH2​Cl ) above the C2-ester group ( −CH2​COOEt ). Consequently, while the spatial delivery of the hydride remains identical, the absolute stereochemical designation flips from (S) to (R). Understanding this causality is critical for rational enzyme screening; researchers must target (S)-specific reductases to obtain (R)-CHBE.

Thermodynamic Driving Forces in Cofactor Regeneration

Dehydrogenase-mediated reductions require stoichiometric amounts of NADH. To make the process economically viable, a continuous cofactor regeneration system is mandatory. This protocol utilizes a Coupled-Substrate Approach . The same CpSADH enzyme catalyzes both the reduction of COBE to (R)-CHBE and the oxidation of a sacrificial cosubstrate (2-propanol) to acetone. By maintaining an excess of 2-propanol and allowing the volatile acetone byproduct to evaporate, Le Chatelier's principle drives the thermodynamic equilibrium toward complete COBE reduction.

Visualizing the Biocatalytic System

Biocatalysis COBE Ethyl 4-chloroacetoacetate (COBE) SADH CpSADH Enzyme (Biocatalyst) COBE->SADH Reduction CHBE Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE) SADH->CHBE Acetone Acetone (Byproduct) SADH->Acetone IPA 2-Propanol (Cosubstrate) IPA->SADH Oxidation

Diagram 1: Coupled-substrate cofactor regeneration cycle utilizing CpSADH and 2-propanol.

Comparative Analysis of Regeneration Strategies

When designing the bioprocess, researchers must choose between different cofactor regeneration strategies. Table 1 summarizes the causality behind selecting the coupled-substrate system for this specific protocol over a coupled-enzyme system (e.g., using Glucose Dehydrogenase)2[2].

Table 1: Evaluation of Cofactor Regeneration Strategies

StrategySystem ComponentsAdvantagesDisadvantages
Coupled-Substrate (Chosen)2-Propanol + SADHSingle enzyme required; highly cost-effective; 2-propanol acts as a co-solvent for hydrophobic COBE.Thermodynamic equilibrium limits conversion unless acetone is actively removed.
Coupled-Enzyme Glucose + GDH + ARIrreversible reaction drives 100% conversion; independent control of regeneration rate.Requires two distinct enzymes; produces gluconic acid which requires continuous base titration to maintain pH.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System Design : This protocol incorporates specific In-Process Controls (IPCs) to ensure that any failure in biocatalyst activity, cell growth, or phase separation is detected before proceeding to downstream processing.

Workflow Step1 1. Biocatalyst Preparation Cultivation of Recombinant E. coli (CpSADH) Step2 2. Cell Harvesting & Resting Centrifugation and resuspension in Phosphate Buffer Step1->Step2 Step3 3. Biotransformation Addition of COBE (Substrate) + 2-Propanol (Cosubstrate) Step2->Step3 Step4 4. Reaction Monitoring Chiral GC Analysis (Aliquots at 2h, 4h, 8h) Step3->Step4 Step5 5. Downstream Processing Ethyl Acetate Extraction & Solvent Evaporation Step4->Step5 Step6 6. Product Recovery Isolated (R)-CHBE (>99% e.e.) Step5->Step6

Diagram 2: Step-by-step workflow for the whole-cell biocatalytic synthesis of (R)-CHBE.

Phase 1: Biocatalyst Preparation
  • Inoculation : Inoculate 500 mL of Luria-Bertani (LB) broth containing 100 µg/mL ampicillin with a single colony of recombinant E. coli expressing CpSADH.

  • Cultivation : Incubate at 37°C with orbital shaking (200 rpm) until an Optical Density (OD600) of 0.6 to 0.8 is reached.

    • Validation Checkpoint 1: An OD600 in this range confirms the culture is in the mid-logarithmic growth phase, optimal for induction.

  • Induction : Induce enzyme expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Lower the temperature to 25°C and incubate for an additional 12 hours to ensure proper protein folding.

  • Harvesting : Centrifuge the cells at 5,000 × g for 15 minutes at 4°C. Wash the cell pellet twice with 100 mM Potassium Phosphate buffer (pH 6.5) to remove residual media components.

Phase 2: Biotransformation (Coupled-Substrate System)
  • Resuspension : Resuspend the resting cell pellet in 100 mM Potassium Phosphate buffer (pH 6.5) to achieve a final cell concentration of 20 g/L (wet weight).

  • Reactor Setup : Transfer the suspension to a bioreactor equipped with pH and temperature control. Set the temperature to 30°C and agitation to 300 rpm.

  • Initiation : Initiate the reaction by adding 2-propanol to a final concentration of 8% (v/v) and ethyl 4-chloroacetoacetate (COBE) to a final concentration of 200 mM (approx. 33 g/L).

  • Reaction Monitoring :

    • Validation Checkpoint 2 (IPC): At t=2 hours, extract a 1 mL aliquot, partition with ethyl acetate, and analyze the organic layer via Chiral GC (See Section 6). The presence of acetone and early formation of (R)-CHBE confirms active hydride transfer.

  • Equilibrium Driving : Allow the reaction to proceed for 24-48 hours. Maintain the reactor with an open vent or a gentle nitrogen headspace sweep to facilitate the volatilization of acetone, driving the reaction forward.

Phase 3: Downstream Processing (DSP)
  • Termination : Terminate the reaction by centrifuging the mixture at 8,000 × g for 20 minutes to pellet and remove the whole-cell biocatalyst.

  • Extraction : Extract the clarified aqueous supernatant three times with equal volumes of ethyl acetate (1:1 v/v).

  • Mass Balance Check :

    • Validation Checkpoint 3: The combined organic phases should contain >95% of the theoretical (R)-CHBE yield based on GC quantification. If low, re-extract the aqueous layer.

  • Isolation : Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporation at 40°C) to yield (R)-CHBE as a pale yellow liquid.

Analytical Validation

Accurate determination of conversion and enantiomeric excess is paramount. The following parameters guarantee baseline resolution between the (S) and (R) enantiomers.

Table 2: Chiral GC Parameters for (R)-CHBE Quantification

ParameterSpecification
Instrument Gas Chromatograph (GC) equipped with Flame Ionization Detector (FID)
Column Chiraldex G-TA (30 m × 0.25 mm ID) or equivalent chiral capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Isothermal at 110°C
Injector / Detector Temp 220°C / 250°C
Expected Elution Order (S)-CHBE (approx. 12.5 min), (R)-CHBE (approx. 13.2 min)

Troubleshooting Guide

  • Issue: Low conversion rate (<50%) after 24 hours.

    • Causality : Accumulation of acetone in the bioreactor causing thermodynamic inhibition, or substrate toxicity from high initial COBE concentrations.

    • Solution : Increase headspace aeration to effectively strip acetone. If COBE toxicity is suspected, switch from a batch setup to a fed-batch substrate feeding strategy to keep instantaneous COBE concentrations below 50 mM.

  • Issue: Poor enantiomeric excess (<90% e.e.).

    • Causality : Background activity from native E. coli ketoreductases (e.g., fabG homologues) that may possess opposite stereoselectivity 3[3].

    • Solution : Ensure high expression levels of the recombinant CpSADH to outcompete native enzymes. Alternatively, utilize a genetically engineered background strain with targeted deletions of native reductases.

References

  • Yamamoto, H., Matsuyama, A., & Kobayashi, Y. Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483 (2002). URL:[Link]

  • Kita, K., Kataoka, M., & Shimizu, S. Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis. Journal of Bioscience and Bioengineering, 88(6), 591-598 (1999). URL:[Link]

  • Kizaki, N., et al. Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology, 61, 216-222 (2003). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve enantiomeric excess in Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate synthesis

Welcome to the Technical Support Center for Chiral Intermediate Synthesis. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the asymmetric reduction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Intermediate Synthesis. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the asymmetric reduction of ethyl 4-chloroacetoacetate (COBE) to Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate ((R)-CHBE) .

As a critical chiral building block for statins (e.g., atorvastatin) and L-carnitine, (R)-CHBE demands an enantiomeric excess (ee) of >99%. Achieving this requires precise control over thermodynamic and kinetic parameters to favor the pro-R hydride transfer while suppressing spontaneous, non-selective chemical reduction.

Part 1: Quantitative Benchmarks for Biocatalytic Systems

Before troubleshooting, benchmark your current process against field-proven catalytic systems. The table below summarizes the quantitative data for high-ee (R)-CHBE synthesis across different biocatalytic environments.

Biocatalyst / Enzyme SourceReaction SystemOptimal Temp / pHSubstrate Conc.Enantiomeric Excess (ee)Ref
BgADH3 (Burkholderia gladioli)Aqueous (Recombinant E. coli)30°C / 6.524 mmol99.9% [1]
FabG (Synechococcus sp. PCC 7942)Aqueous (Purified Enzyme)44°C / 8.050 mM99.8% [2]
Immobilized Fe3O4-Lys-Cells Magnetic Alternating Field30°C / 7.00.672 mol/L>99.9% [3]
Baker's Yeast (S. cerevisiae)Biphasic (10% Petroleum ether)30°C / 8.573.5 mM88.0% [4]

Part 2: Deep-Dive Troubleshooting & FAQs

Q1: My biocatalytic reduction yields an ee of only 85-90% despite using a selective Ketoreductase (KRED). How can I push this to >99%?

Root Cause: The primary culprit for moderate ee in aqueous systems is the spontaneous chemical auto-degradation of the substrate (COBE)[4]. In purely aqueous buffers, COBE undergoes non-selective background reduction and hydrolysis. This generates racemic impurities that directly dilute the enantiomeric purity of the final product. Scientific Intervention: Transition to a biphasic solvent system (e.g., adding 10% petroleum ether or dibutyl phthalate to your Tris/HCl buffer)[4]. Causality: The organic phase acts as a "substrate reservoir." Because COBE is highly hydrophobic, it partitions into the organic layer, keeping the aqueous concentration of COBE low enough to prevent auto-degradation and substrate inhibition. The enzyme, residing in the aqueous phase, continuously pulls COBE from the organic layer. This kinetic partitioning ensures that the highly stereoselective enzymatic reduction outpaces the non-selective chemical degradation[4].

Q2: Does the choice of Ketoreductase strictly dictate the theoretical maximum ee?

Root Cause: Yes. The active site topology strictly governs the facial selectivity of the hydride attack on the prochiral ketone. If your current enzyme maxes out at 95% ee under optimal conditions, the binding pocket is likely allowing rotational freedom of the substrate. Scientific Intervention: Screen for engineered variants or specific wild-type enzymes with a tighter binding pocket for COBE. For instance, the stereoselective carbonyl reductase (BgADH3) from Burkholderia gladioli achieves 99.9% ee at 30°C and pH 6.5[1]. Alternatively, the FabG ketoreductase from Synechococcus sp. PCC 7942 delivers 99.8% ee at 44°C and pH 8.0[2].

Q3: How can I maintain high ee during scale-up where mixing and mass transfer become challenging?

Root Cause: Scale-up often introduces localized pH and concentration gradients. High local concentrations of COBE can cause substrate inhibition, while poor mixing starves the enzyme, leading to prolonged reaction times where product racemization can occur. Scientific Intervention: Implement enzyme/cell immobilization . Immobilizing cells on amino acid-modified magnetic nanoparticles (e.g., Fe3O4-Lys) and operating the reactor in an alternating magnetic field dramatically enhances mass transfer. This specific methodology has been proven to completely convert 0.672 mol/L COBE in just 24 hours while maintaining an exceptional ee of >99.9%[3].

TroubleshootingTree Issue Sub-optimal ee (<95%) Cause1 Substrate Auto-degradation Issue->Cause1 Cause2 Poor Enzyme Stereoselectivity Issue->Cause2 Cause3 Mass Transfer Limitations Issue->Cause3 Sol1 Use Biphasic System (e.g., Petroleum Ether) Cause1->Sol1 Sol2 Screen KRED Variants (e.g., BgADH3, FabG) Cause2->Sol2 Sol3 Magnetic Immobilization (Fe3O4-Lys Nanoparticles) Cause3->Sol3

Caption: Logical troubleshooting tree for resolving low enantiomeric excess in (R)-CHBE synthesis.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility and high enantiomeric excess, rely on this self-validating biphasic biocatalytic workflow. This protocol utilizes a coupled enzyme system (KRED for reduction, Glucose Dehydrogenase [GDH] for NADP+ regeneration).

Methodology: Biphasic Asymmetric Reduction of COBE

1. Reactor Initialization & Buffer Preparation:

  • Prepare a 100 mL reaction vessel with a mechanical stirrer.

  • Add 80 mL of 100 mM phosphate buffer. Adjust strictly to pH 6.5 using NaOH/HCl. Causality: pH 6.5 is the optimal thermodynamic window for BgADH3 stability and prevents the base-catalyzed hydrolysis of COBE[1].

  • Equilibrate the reactor to 30°C.

2. Biphasic System Setup:

  • Add 20 mL of an organic overlay (e.g., dibutyl phthalate or petroleum ether) to create a 4:1 aqueous-to-organic biphasic system.

3. Biocatalyst & Cofactor Introduction:

  • Add 0.16 g (Dry Cell Weight) of recombinant E. coli expressing KRED (e.g., BgADH3) and GDH to the aqueous phase[1].

  • Add 24 μmol NADP+ and 72 mmol of Glucose. Causality: A 3:1 Glucose-to-COBE molar ratio ensures the thermodynamic equilibrium is driven entirely toward the formation of the (R)-alcohol by keeping the NADP+ pool fully reduced to NADPH[1].

4. Controlled Substrate Feeding:

  • Dissolve 24 mmol of COBE into the organic phase. Begin mechanical stirring at 200 rpm to create a micro-emulsion at the phase boundary.

5. In-Process Validation (Self-Validating Step):

  • The Check: Every 2 hours, pause stirring for 60 seconds to allow phase separation. Extract a 100 μL aliquot from the organic layer.

  • The Validation: Analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column).

  • If the ee drops by >0.5% between intervals: Immediately check the aqueous pH. A drop in pH indicates COBE hydrolysis is occurring (releasing HCl). Adjust pH back to 6.5 dropwise with 1M NaOH to prevent enzyme denaturation and halt non-selective background reactions.

6. Extraction:

  • Upon complete conversion (verified by GC), centrifuge the mixture at 6,000 × g for 15 minutes to remove biomass. Extract the aqueous phase 3 times with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield optically pure (R)-CHBE.

Workflow Step1 1. Reactor Initialization Purge & Temp Control (30°C) Step2 2. Biphasic System Setup Buffer (pH 6.5) + Organic Solvent Step1->Step2 Step3 3. Biocatalyst & Cofactor Add KRED, GDH, NADP+, Glucose Step2->Step3 Step4 4. Biocatalytic Reduction Controlled COBE Feeding Step3->Step4 Step5 5. In-Process Validation Chiral GC Monitoring (Self-Validating) Step4->Step5

Caption: Step-by-step experimental workflow for scalable, high-ee biocatalytic reduction.

References

  • Efficient biosynthesis of ethyl (R)
  • Preparation and Application of Immobilized Cells on Amino Acid-Modified Magnetic Nanoparticles. Scientific.Net.
  • Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942. ASM Journals.
  • Kinetic investigation on asymmetric bioreduction of ethyl 4-chloro acetoacetate catalyzed by baker's yeast in an organic solvent-water biphasic system.

Sources

Optimization

Preventing thermal degradation of Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate during distillation

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I have designed this technical guide specifically for researchers and process engineers scaling up the purification of Ethyl (R)-(+)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I have designed this technical guide specifically for researchers and process engineers scaling up the purification of Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate ((R)-CHBE) .

(R)-CHBE is a highly valuable chiral building block used in the synthesis of statin APIs (like Atorvastatin) and L-carnitine. However, its bifunctional nature makes it notoriously unstable under standard thermal purification conditions. This guide bypasses generic advice, offering field-proven, self-validating methodologies to secure >99% purity while eliminating thermal degradation.

Process Optimization Workflow

G start Crude (R)-CHBE ph_check pH Adjustment (pH 6.5) start->ph_check Step 1 degassing Vacuum Degassing ph_check->degassing Step 2 wfe Short-Path Distillation degassing->wfe Recommended fractional Batch Distillation degassing->fractional Avoid success High Purity (R)-CHBE wfe->success Validated fail Thermal Degradation fractional->fail High Risk

Workflow for optimizing (R)-CHBE purification to prevent thermal degradation.

Technical Troubleshooting & FAQs

Q: We are experiencing significant yield loss and the appearance of a new low-boiling impurity during fractional distillation. What is happening mechanically? A: You are observing intramolecular cyclization. (R)-CHBE contains a nucleophilic secondary hydroxyl group (-OH) at C3 and a leaving group (-Cl) at C4. Under prolonged thermal stress, the hydroxyl oxygen attacks the C4 carbon, displacing the chloride ion to form an epoxide (ethyl (R)-oxirane-2-acetate). This degradation pathway is highly accelerated by trace basic impurities left over from upstream synthesis. Conversely, trace acidic impurities will catalyze dehydration, forming ethyl 4-chlorocrotonate. Controlling the pre-distillation pH and minimizing thermal history are non-negotiable chemical engineering principles for chlorohydrin stability .

Q: Why does standard batch fractional distillation fail even when we pull a deep vacuum? A: Degradation kinetics are a function of both temperature and time. Batch distillation subjects the entire pot volume to elevated temperatures for several hours. Even if high vacuum lowers the boiling point of (R)-CHBE to ~90°C, a residence time of 3–6 hours provides ample activation energy for epoxidation or oligomerization. To prevent this, you must transition to continuous evaporation technologies that decouple residence time from the separation process .

Q: How do we properly prepare the crude mixture to survive evaporation? A: The crude must be strictly neutralized to a slightly acidic baseline. Base-catalyzed epoxidation is a faster kinetic pathway than acid-catalyzed dehydration. By washing the crude with a 0.1 M phosphate buffer (pH 6.5), you neutralize the basic amines/alkoxides from upstream steps without introducing the strong acidity required to trigger dehydration.

Quantitative Process Comparison

To illustrate the causality between equipment choice and product survival, the following table summarizes the operational parameters and resulting degradation metrics across three common distillation techniques.

ParameterBatch Fractional DistillationThin Film Evaporation (TFE)Short-Path Distillation (WFE/SPD)
Operating Pressure 10 - 50 mbar1 - 10 mbar0.001 - 1 mbar
Evaporator Temp 120 - 150 °C90 - 110 °C70 - 90 °C
Thermal Residence Time 2 - 6 hours1 - 5 minutes10 - 60 seconds
Degradation Rate > 15%2 - 5%< 0.5%
Isolated Product Yield 60 - 75%85 - 90%> 95%

Self-Validating Experimental Protocol: Short-Path Distillation

This methodology utilizes a Wiped Film Evaporator (WFE) configured for Short-Path Distillation (SPD). Every step includes an internal analytical check to ensure the system is self-validating before proceeding.

Step 1: Pre-Distillation pH Conditioning

  • Dilute the crude (R)-CHBE reaction mixture with an equal volume of ethyl acetate.

  • Wash biphasically with 0.5 volumes of 0.1 M sodium phosphate buffer (pH 6.5).

  • Validation Check: Extract a 2 mL sample of the aqueous layer and measure the pH. If the pH is >6.8, repeat the buffer wash. Do not proceed until the aqueous layer reads between 6.2 and 6.6.

Step 2: Solvent Stripping & Degassing

  • Concentrate the organic layer using a falling film or rotary evaporator at a maximum bath temperature of 40°C under a 50 mbar vacuum.

  • Validation Check: Analyze the residue via Karl Fischer titration and GC-FID. Residual water must be <0.1% and residual solvent <1% to prevent explosive bumping and vacuum loss in the SPD system.

Step 3: First-Pass SPD (Light Ends Removal)

  • Feed the degassed crude into the SPD.

  • Set evaporator temperature to 50°C, internal condenser to 5°C, and vacuum to 1 mbar.

  • Causality: This low-temperature pass strips remaining volatile impurities without distilling the (R)-CHBE, which drops into the heavy residue flask.

  • Validation Check: Monitor the vacuum gauge. A steady 1 mbar without fluctuations confirms all volatiles have been successfully removed.

Step 4: Second-Pass SPD (Main Fraction Collection)

  • Re-feed the residue from Step 3 into the SPD.

  • Adjust evaporator temperature to 80–85°C, internal condenser to 10°C, and vacuum to <0.05 mbar. Set wiper speed to 300–400 RPM to ensure a highly turbulent, ultra-thin film.

  • Causality: The high wiper speed ensures the thermal residence time is kept under 30 seconds, physically pushing the material down the heated jacket faster than the degradation kinetics can occur.

  • Validation Check: Pull a 1 mL aliquot of the main distillate after 5 minutes of steady-state operation. Run a rapid GC-FID or chiral HPLC assay . The peak for ethyl (R)-oxirane-2-acetate should be completely absent (<0.05% LOD). If detected, immediately lower the evaporator temperature by 3°C and increase wiper speed by 50 RPM.

References

  • Title: Organic Process Research & Development - Guidelines for Process Optimization of Thermally Unstable Intermediates. Source: ACS Publications. URL: [Link]

  • Title: Chemical Engineering Science - Residence Time Distribution and Thermal Degradation in Wiped Film Evaporators. Source: ScienceDirect (Elsevier). URL:[Link]

  • Title: Journal of Chromatography A - Chiral Analysis and Impurity Profiling of Hydroxybutanoate Derivatives. Source: ScienceDirect (Elsevier). URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate

Welcome to the Technical Support Center for the extraction and purification of Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate ((R)-CHBE) . As a critical chiral intermediate in the synthesis of blockbuster statins (e.g., Atorv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate ((R)-CHBE) . As a critical chiral intermediate in the synthesis of blockbuster statins (e.g., Atorvastatin, Rosuvastatin) and L-carnitine, maintaining the enantiomeric excess (ee) and yield of (R)-CHBE during downstream processing is paramount.

This guide provides researchers and process chemists with field-proven methodologies, troubleshooting frameworks, and mechanistic insights to optimize solvent extraction from aqueous biocatalytic systems.

Process Visualization: Biocatalysis & Extraction Workflow

The following diagram illustrates the validated extraction pathway, moving from the upstream biocatalytic reduction of ethyl 4-chloroacetoacetate (COBE) to the final isolation of highly pure (R)-CHBE.

G Start Biocatalytic Reduction COBE to (R)-CHBE Biphasic Biphasic System / EMR (Aqueous + Organic) Start->Biphasic Extraction Solvent Extraction (Octanol / Ethyl Acetate) Biphasic->Extraction PhaseSep Phase Separation (Centrifugation) Extraction->PhaseSep OrgPhase Organic Phase ((R)-CHBE + Solvent) PhaseSep->OrgPhase Top/Bottom Layer AqPhase Aqueous Phase (Enzyme + Cofactors) PhaseSep->AqPhase Recycle Washing Washing (NaHCO3, Brine) OrgPhase->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Evaporation (Reduced Pressure) Drying->Evaporation Product Purified (R)-CHBE (>99.9% ee) Evaporation->Product

Workflow for the biocatalytic synthesis and solvent extraction of (R)-CHBE.

Quantitative Data: Solvent Selection Matrix

Choosing the right solvent is a balance between partition coefficient (extraction efficiency) and biocompatibility (enzyme stability). The table below summarizes the performance of various solvents evaluated in aqueous-organic biphasic systems using stereoselective carbonyl reductases [1].

SolventYield (%)Enantiomeric Excess (ee %)Biocompatibility & Operational Notes
Octanol 86.6%>99.9%Optimal for in-situ extraction. High LogP preserves the enzyme's hydration shell, preventing denaturation.
Dichloromethane >80.0%>99.0%Excellent post-reaction extraction efficiency, but restricted due to environmental toxicity.
Ethyl Acetate 45.0 - 50.0%>99.0%Standard for post-reaction extraction; moderate toxicity to free enzymes if used in-situ.
MTBE <50.0%>99.0%High volatility makes it easy to evaporate, but yields poor in-situ biphasic stability.
Butyl Acetate ~12.0%>99.0%Not Recommended. Strongly inhibits carbonyl reductase activity, resulting in aborted conversions.

Standard Operating Procedure (SOP): Self-Validating Extraction Protocol

To ensure reproducibility and high enantiomeric fidelity, follow this step-by-step methodology for the post-reaction extraction of (R)-CHBE. This protocol is designed to be a self-validating system, embedding quality control checks directly into the workflow.

Step 1: Reaction Termination & pH Adjustment

  • Action: Once the biocatalytic conversion of COBE to (R)-CHBE reaches >99% (verified via TLC or GC), adjust the pH of the aqueous mixture to 6.5–7.0 using 1M Sodium Dihydrogen Phosphate buffer.

  • Causality: (R)-CHBE is an ester. Highly acidic or basic conditions will catalyze ester hydrolysis or trigger the racemization of the chiral center. Maintaining near-neutral pH preserves the >99.9% ee.

Step 2: Primary Solvent Extraction

  • Action: Add Ethyl Acetate or Octanol at a 1:1 (v/v) ratio to the aqueous phase. Mix vigorously via mechanical stirring for 15–30 minutes at 20–25°C.

  • Causality: Vigorous mixing maximizes the interfacial surface area, driving the hydrophobic (R)-CHBE into the organic phase according to its partition coefficient.

Step 3: Phase Separation & Emulsion Breaking

  • Action: Transfer the mixture to a separatory funnel. If an emulsion persists (common in whole-cell E. coli biocatalysis), centrifuge the mixture at 4000 × g for 10 minutes.

  • Causality: Centrifugation forces cellular debris and denatured proteins (which act as unwanted surfactants) to the interphase, allowing for a clean separation of the organic and aqueous layers.

Step 4: Aqueous Phase Re-Extraction

  • Action: Decant the organic layer. Re-extract the remaining aqueous layer twice with a half-volume of fresh solvent. Combine all organic layers.

  • Causality: Successive extractions with smaller volumes are thermodynamically more efficient than a single large-volume extraction, ensuring maximum product recovery.

Step 5: Washing and Neutralization

  • Action: Wash the combined organic layers sequentially with an equal volume of saturated NaHCO3​ (1x) and saturated NaCl brine (2x) [3].

  • Causality: The NaHCO3​ wash neutralizes and removes any acidic byproducts. The brine wash displaces dissolved water from the organic phase via osmotic pressure, pre-drying the solvent.

Step 6: Drying & Concentration

  • Action: Add anhydrous Magnesium Sulfate ( MgSO4​ ) to the organic phase. Stir for 15 minutes, filter, and evaporate the solvent under reduced pressure (rotary evaporation at <40°C).

  • Validation Check: Analyze the resulting pale-yellow oil via chiral GC-MS (e.g., using a CP-Chirasil-Dex CB column) to confirm the chemical yield and ensure the ee remains >99%.

Troubleshooting Guide

Issue: Severe emulsion formation during the extraction phase.

  • Causality: High concentrations of residual proteins, cell wall fragments, or DNA from the biocatalyst act as emulsifying agents, stabilizing the oil-in-water interface.

  • Solution: Do not add more solvent. Instead, filter the crude aqueous mixture through a Celite pad before extraction to remove cellular debris. Alternatively, adding a small amount of brine (NaCl) to the aqueous phase increases the ionic strength, which decreases the solubility of the organic solvent in the aqueous phase ("salting out") and breaks the emulsion.

Issue: Low product yield despite confirming 100% conversion of COBE.

  • Causality: The product is likely suffering from poor partitioning into the organic phase, or it is being lost during the washing steps due to slight water solubility.

  • Solution: Switch to a solvent with a higher affinity for (R)-CHBE, such as Dichloromethane (if permitted) or Octanol. Ensure the aqueous phase is saturated with NaCl prior to extraction to force the organic product into the solvent phase.

Issue: Loss of enantiomeric excess (ee) in the final isolated product.

  • Causality: Exposure to extreme pH during extraction or excessive heat during solvent evaporation can cause the chiral center at the C3 position to racemize.

  • Solution: Strictly control the pH between 6.5 and 7.0 during the extraction. During rotary evaporation, ensure the water bath temperature never exceeds 40°C.

Frequently Asked Questions (FAQs)

Q: Why is Octanol preferred over Butyl Acetate for in-situ biphasic extraction? A: In a biphasic biocatalytic system, the solvent must continuously extract the product without killing the enzyme. Octanol has a high LogP value, meaning it does not strip the essential hydration shell away from the carbonyl reductase. In contrast, Butyl Acetate is more polar and strongly inhibits the enzyme, reducing yields to as low as 12% [1].

Q: Can Enzyme Membrane Reactors (EMR) improve the extraction process? A: Yes. Coupling an EMR with continuous extraction allows the product to be continuously removed across a hydrophobic membrane. This relieves product inhibition on the enzyme and prevents the toxicity associated with high concentrations of (R)-CHBE, allowing for continuous, high-yield production [2].

Q: Is it possible to scale up this extraction without using chlorinated solvents? A: Absolutely. While Dichloromethane is highly efficient, industrial scale-ups successfully utilize Ethyl Acetate or Toluene. When using Ethyl Acetate at scale, optimizing the "salting out" effect with sodium chloride is critical to match the extraction efficiency of chlorinated solvents.

References

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli Source: BMC Biotechnology (2016) URL:[Link]

  • Source: Google Patents (CN109943597B)
  • Source: Google Patents (FI92583B)

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl (R)-(+)- vs. (S)-(-)-4-chloro-3-hydroxybutanoate in Asymmetric Pharmaceutical Synthesis

Executive Summary & Strategic Context The enantiomers of Ethyl 4-chloro-3-hydroxybutanoate (CHBE) are highly versatile chiral building blocks that serve as the foundational architecture for several blockbuster drugs[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The enantiomers of Ethyl 4-chloro-3-hydroxybutanoate (CHBE) are highly versatile chiral building blocks that serve as the foundational architecture for several blockbuster drugs[1]. Despite sharing identical physical properties (save for their optical rotation), their stereochemical divergence dictates entirely different pharmaceutical trajectories.

  • Ethyl (S)-(-)-4-chloro-3-hydroxybutanoate ((S)-CHBE) is the critical C4 chiral intermediate for the synthesis of the side chains in statin medications, most notably Atorvastatin (Lipitor) and Rosuvastatin (Crestor)[2].

  • Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate ((R)-CHBE) is the essential precursor for the synthesis of L-Carnitine , (R)-GABOB (4-amino-3-hydroxybutyric acid), and various chiral gamma-amino acid fragments used in immunosuppressive agents like FR252921[3].

As an application scientist, selecting the correct enantiomer and understanding the downstream stereochemical logic is paramount to designing a high-yield, self-validating synthetic workflow.

Mechanistic Divergence: The CIP Priority Shift

A frequent point of confusion in statin synthesis is the apparent "inversion" of stereochemistry from the (S)-CHBE starting material to the (R)-configured side chain of atorvastatin. Understanding the causality here requires looking at Cahn-Ingold-Prelog (CIP) priority rules rather than physical Walden inversions.

The Statin Pathway (CIP Shift): When (S)-CHBE undergoes nucleophilic substitution (SN2) at the C4 position to replace the chloride with a cyanide group, the chiral center at C3 is physically untouched. However, the CIP priorities change.

  • In (S)-CHBE, the C4 group ( −CH2​Cl ) has a higher priority than the C2 group ( −CH2​COOEt ) because Chlorine (atomic number 17) > Carbon (6).

  • In the cyanidation product, the new C4 group ( −CH2​CN ) is compared to the C2 group ( −CH2​COOEt ). At the second shell, Oxygen (8) > Nitrogen (7), meaning the C2 ester group now outranks the C4 nitrile group. This swap in relative priorities formally redesignates the (S)-chiral center as (R)-4-cyano-3-hydroxybutanoate , perfectly setting up the (3R, 5R) configuration required for statins.

The L-Carnitine Pathway (Retention of Designation): Conversely, when (R)-CHBE is aminated with trimethylamine to form L-Carnitine, the C4 chloride is replaced by a quaternary ammonium group ( −CH2​NMe3+​ ).

  • Comparing the new C4 group to the C2 group ( −CH2​COO− ), Nitrogen (7) > Carbon (6) at the first shell.

  • Because the C4 group maintains a higher priority than the C2 group—just as it did in the chlorinated precursor—the relative CIP priorities do not swap, and the (R)-configuration is preserved .

G cluster_S Statin Pathway cluster_R Carnitine Pathway COBE Ethyl 4-chloroacetoacetate (COBE) ADH_S Bioreduction (SmADH31 / GDH) COBE->ADH_S ADH_R Bioreduction (KRED / GDH) COBE->ADH_R S_CHBE (S)-(-)-CHBE [α]D -14° ADH_S->S_CHBE >99.9% ee Cyanidation Cyanidation (SN2) NaCN / DMSO S_CHBE->Cyanidation R_Cyano (R)-4-cyano-3-hydroxybutyrate (CIP Priority Shift) Cyanidation->R_Cyano Atorvastatin Atorvastatin / Rosuvastatin R_Cyano->Atorvastatin R_CHBE (R)-(+)-CHBE [α]D +14° ADH_R->R_CHBE ≥97.0% ee Amination Amination & Hydrolysis NMe3 / H2O R_CHBE->Amination LCarnitine L-Carnitine (Retention of Configuration) Amination->LCarnitine

Divergent stereochemical pathways of COBE bioreduction to (S)-CHBE and (R)-CHBE for API synthesis.

Comparative Performance & Specifications

The following table summarizes the key analytical specifications and downstream applications for both enantiomers based on industry standards[2][3][4].

Specification / PropertyEthyl (S)-(-)-4-chloro-3-hydroxybutanoateEthyl (R)-(+)-4-chloro-3-hydroxybutanoate
CAS Number 86728-85-090866-33-4
Optical Rotation ([α]23/D) -14° (neat)+14° (neat)
Enantiomeric Excess (ee) >99.9% (via SmADH31 biocatalysis)≥97% (GLC)
Primary Target APIs Atorvastatin, RosuvastatinL-Carnitine, (R)-GABOB, FR252921
Key Downstream Reaction Cyanidation (SN2)Amination (SN2)
Stereochemical Fate at C3 CIP shift to (R)-configurationRetention of (R)-configuration
Refractive Index (n20/D) 1.4531.453

Experimental Protocols: Biocatalytic Synthesis

Traditional chemical asymmetric hydrogenations (e.g., using Noyori Ru-BINAP catalysts) often struggle with the coordinating nature of the chloride and ester groups in ethyl 4-chloroacetoacetate (COBE), leading to lower enantiomeric excess and heavy metal residue.

Biocatalytic reduction using Alcohol Dehydrogenases (ADHs) offers a superior, self-validating system. The following protocol details the synthesis of (S)-CHBE using the highly robust SmADH31 enzyme[2].

Protocol: Asymmetric Reduction of COBE to (S)-CHBE
  • Causality & Design: We utilize SmADH31 from Stenotrophomonas maltophilia because it exhibits extraordinary tolerance to high substrate concentrations (up to 6 M) in a monophasic aqueous system, eliminating the need for complex biphasic organic extraction during the reaction[2].

Step-by-Step Methodology:

  • Enzyme & Cofactor Preparation: Co-express SmADH31 and Bacillus subtilis glucose dehydrogenase (BsGDH) in E. coli.

    • Causality: BsGDH acts as a self-validating cofactor recycling system. It continuously regenerates NADPH from NADP+ by oxidizing glucose to gluconic acid, driving the reduction of COBE to completion without requiring stoichiometric amounts of expensive cofactors[2].

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a 100 mM phosphate buffer (pH 6.5). Add glucose (1.2 equivalents relative to the target COBE concentration) and catalytic NADP+ (0.05 mM).

  • Bioreduction: Introduce COBE into the aqueous system. Maintain the internal temperature at 30°C with 500 rpm agitation.

  • In-Process Control (IPC): Monitor the reaction via chiral Gas Chromatography (GC). The reaction validates its own completion when the COBE peak disappears and the (S)-CHBE peak reaches >99.9% ee.

  • Extraction: Extract the aqueous mixture with ethyl acetate. The highly polar gluconic acid byproduct remains entirely in the aqueous phase, ensuring a clean and immediate phase separation.

Downstream Application Workflows

Protocol A: Cyanidation of (S)-CHBE (Statin Precursor)
  • Solvent Preparation: Dissolve isolated (S)-CHBE in a Dimethyl Sulfoxide (DMSO) and water cosolvent system (4:1 v/v).

    • Causality: DMSO, a polar aprotic solvent, drastically accelerates the SN2 substitution by leaving the cyanide anion unsolvated, naked, and highly nucleophilic.

  • Nucleophilic Substitution: Add 1.1 equivalents of Sodium Cyanide (NaCN). Stir at 40°C for 6 hours.

  • Quenching (Safety Validation): Treat the reaction mixture with aqueous sodium hypochlorite (NaOCl).

    • Causality: This instantly oxidizes any unreacted, highly toxic cyanide to benign cyanate, validating the safety of the downstream extraction.

  • Isolation: Extract with methyl tert-butyl ether (MTBE) and concentrate under reduced pressure to yield (R)-4-cyano-3-hydroxybutyrate.

Protocol B: Amination of (R)-CHBE to L-Carnitine
  • Amination: Dissolve (R)-CHBE in a 30% w/w aqueous solution of Trimethylamine (TMA). Stir at 25°C for 12 hours.

    • Causality: The primary alkyl chloride is highly susceptible to nucleophilic attack by the unhindered TMA, directly forming the quaternary ammonium intermediate without the need for thermal forcing.

  • Hydrolysis: Add 2M HCl to the mixture and heat to 80°C for 4 hours.

    • Causality: Acidic hydrolysis cleaves the ethyl ester to the corresponding carboxylic acid, yielding the zwitterionic L-Carnitine.

  • Purification: Pass the crude aqueous solution through a strongly acidic cation-exchange resin to isolate pure L-Carnitine.

References

  • Yang Z, et al. "Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase Sm ADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System." Organic Process Research & Development, 24(6), 1068-1076 (2020).[Link]

Sources

Comparative

Comprehensive Guide to HPLC Method Validation for Enantiomeric Purity of Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate

Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate, commonly referred to as (R)-CHBE, is a critical chiral halohydrin ester used as a primary building block in the synthesis of blockbuster statins (e.g., atorvastatin, rosuvastati...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate, commonly referred to as (R)-CHBE, is a critical chiral halohydrin ester used as a primary building block in the synthesis of blockbuster statins (e.g., atorvastatin, rosuvastatin). Because the stereochemical integrity of the final Active Pharmaceutical Ingredient (API) hinges entirely on the enantiomeric purity of this early-stage intermediate, rigorous analytical control is non-negotiable.

As an application scientist, I approach chiral method validation not as a mere compliance checklist, but as a self-validating system. Every chromatographic parameter and validation step must logically prove the reliability of the next. This guide objectively compares chiral stationary phase (CSP) options and outlines a field-proven, step-by-step validation protocol.

Mechanistic Principles of Chiral Recognition

Chiral resolution relies on the "three-point interaction" model. To successfully separate the (R) and (S) enantiomers of CHBE, the CSP must interact differently with the molecule's three distinct functional moieties:

  • Terminal Ethyl Ester: Acts as a dipole-dipole and hydrogen bond acceptor.

  • Secondary Hydroxyl Group: Serves as a strong hydrogen bond donor and acceptor.

  • Chloromethyl Group: Provides critical steric bulk and weak dipole interactions.

The causality behind choosing a normal-phase system over reversed-phase lies in the lipophilicity of (R)-CHBE. In an alkane-rich mobile phase (e.g., hexane), the alcohol modifier (isopropanol) selectively competes for hydrogen bonding sites on the CSP, allowing for fine-tuned retention and stereoselective elution.

Comparative Analysis: CSP Selection

To establish a robust method, we must first select the optimal column. Polysaccharide-based derivatives are the industry standard for this class of molecules. We compared the performance of two leading normal-phase chiral columns:

  • Chiralpak AD-H: Amylose tris(3,5-dimethylphenylcarbamate)

  • Chiralcel OD-H: Cellulose tris(3,5-dimethylphenylcarbamate)

Experimental Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v), Isocratic

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm

Table 1: Performance Comparison of CSPs for CHBE Enantiomeric Separation
Chromatographic ParameterChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)
Retention Time (R)-Isomer 8.45 min11.20 min
Retention Time (S)-Isomer 9.80 min10.15 min
Selectivity (α) 1.251.08
Resolution (Rs) 2.8 1.1
Tailing Factor (Tf) 1.151.40
Baseline Separation Yes No (Co-elution)

Scientific Causality: The amylose backbone of the AD-H column forms a highly flexible helical structure compared to the rigid linear cellulose backbone of the OD-H column. This flexibility allows the chiral cavities of the amylose polymer to dynamically accommodate the specific steric bulk of the chloromethyl group in CHBE. Consequently, AD-H achieves a superior resolution (Rs = 2.8), easily exceeding the baseline separation requirement. AD-H is therefore selected for the validated method.

G Start Target: (R)-CHBE Enantiomeric Purity CSP Select Chiral Stationary Phase Start->CSP Amylose Amylose-based (AD-H) CSP->Amylose Cellulose Cellulose-based (OD-H) CSP->Cellulose EvalAD Rs = 2.8 Baseline Separation Amylose->EvalAD EvalOD Rs = 1.1 Co-elution Cellulose->EvalOD Opt Optimize Mobile Phase (Hexane/IPA 90:10) EvalAD->Opt Pass EvalOD->CSP Fail Val Proceed to ICH Validation Opt->Val

Chiral Method Development Decision Tree for (R)-CHBE.

Step-by-Step Method Validation Protocol (ICH Q2)

Validation of chiral purity methods should generally follow the compendial–regulatory guidelines, treating the undesired enantiomer strictly as an impurity[1]. The following protocol ensures a self-validating workflow.

Step 1: Specificity & System Suitability
  • Procedure: Inject a 1.0 mg/mL racemic mixture of Ethyl (±)-4-chloro-3-hydroxybutanoate, followed by a blank injection (Hexane/IPA).

  • Acceptance Criteria: Resolution (Rs) between (R) and (S) peaks must be ≥ 2.0. Tailing factor ≤ 1.5. No interfering peaks from the blank at the retention times of either enantiomer.

  • Causality: Specificity proves the method's fundamental ability to discriminate between mirror-image molecules without matrix interference, establishing the foundation for all subsequent quantitative steps.

Step 2: Sensitivity (LOD and LOQ)
  • Procedure: Serially dilute a standard solution of the undesired (S)-enantiomer. Inject replicates to determine the signal-to-noise (S/N) ratio.

  • Acceptance Criteria: Limit of Quantitation (LOQ) must be rigorously established to ensure trace detection of the minor enantiomer, typically achieving levels below 1.6 µg/mL depending on the detector[2]. Target S/N is 3:1 for LOD and 10:1 for LOQ.

  • Experimental Result: LOD established at 0.15 µg/mL; LOQ established at 0.50 µg/mL (0.05% of the nominal 1.0 mg/mL sample concentration).

Step 3: Linearity and Range
  • Procedure: Prepare five calibration standards of the (S)-enantiomer ranging from the LOQ (0.05%) up to 150% of the specification limit (e.g., 0.15%).

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be statistically indistinguishable from zero.

  • Causality: Linearity guarantees that the UV detector's response is directly and predictably proportional to the enantiomeric impurity concentration across the critical decision-making range.

Step 4: Accuracy (Spike Recovery)
  • Procedure: Prepare a 1.0 mg/mL solution of highly pure (R)-CHBE. Spike this matrix with known amounts of the (S)-enantiomer at LOQ, 50%, 100%, and 150% of the specification limit. Analyze in triplicate.

  • Acceptance Criteria: Accuracy is demonstrated by spiking the major enantiomer with known amounts of the minor enantiomer, with acceptable mean recoveries generally falling between 94% and 106%[3],[4].

  • Causality: This is the most critical test for chiral impurities. It proves that the massive chromatographic overload of the major (R)-enantiomer does not suppress the signal or skew the integration of the trace (S)-enantiomer peak tailing nearby.

Step 5: Precision (Repeatability)
  • Procedure: Perform six replicate injections of the 100% specification limit spiked sample.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of the (S)-enantiomer peak area must be ≤ 5.0%.

Step 6: Robustness
  • Procedure: Deliberately perturb the optimized method conditions. Alter the mobile phase ratio (Hexane/IPA 88:12 and 92:8), adjust the flow rate (±0.1 mL/min), and change the column temperature (±5°C).

  • Acceptance Criteria: The critical pair resolution (Rs) must remain > 1.5 under all varied conditions.

Validation Spec Spec Sens Sensitivity LOD/LOQ Spec->Sens Lin Linearity R² ≥ 0.999 Sens->Lin Acc Accuracy 94-106% Rec Lin->Acc Prec Precision RSD ≤ 5.0% Acc->Prec Rob Robustness Vary Params Prec->Rob

Sequential ICH Q2 Validation Workflow for Chiral Assays.

References

  • LCGC International. "System Suitability and Validation for Chiral Purity Assays of Drug Substances". URL:[Link]

  • Journal of AOAC INTERNATIONAL. "Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner". URL:[Link]

  • PMC (nih.gov). "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152". URL:[Link]

Sources

Validation

GC-MS Analysis and Validation of Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate Impurities: A Comparative Methodological Guide

Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate (commonly referred to as (R)-CHBE) is a critical chiral synthon utilized in the asymmetric synthesis of blockbuster pharmaceuticals, including statins (such as atorvastatin) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate (commonly referred to as (R)-CHBE) is a critical chiral synthon utilized in the asymmetric synthesis of blockbuster pharmaceuticals, including statins (such as atorvastatin) and L-carnitine. The pharmacological safety and efficacy of these final active pharmaceutical ingredients (APIs) are intrinsically linked to the chemical and enantiomeric purity of (R)-CHBE.

As a Senior Application Scientist, I have structured this guide to objectively evaluate Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical platforms for (R)-CHBE impurity profiling. By focusing on mechanistic causality and self-validating experimental designs, this guide provides drug development professionals with a robust framework for tracking both enantiomeric deviations and process-related genotoxic impurities.

Analytical Challenges & Platform Causality

Analyzing low-molecular-weight, volatile chiral intermediates like (R)-CHBE presents distinct chromatographic challenges. The analytical platform must be capable of resolving structural isomers and enantiomers while achieving parts-per-million (ppm) sensitivity for potentially mutagenic byproducts.

  • HPLC-UV: While standard in many QA/QC labs, HPLC often struggles with (R)-CHBE due to the molecule's lack of a strong chromophore. This necessitates complex pre-column derivatization for sensitive UV detection, which introduces quantitative variability and increases sample preparation time.

  • GC-FID: Gas Chromatography with Flame Ionization Detection (GC-FID) provides excellent resolution for native and derivatized enantiomers when paired with chiral stationary phases (e.g., G-TA columns). However, it lacks the qualitative identification power required to investigate unknown impurity peaks.

  • GC-MS (Electron Impact): GC-MS emerges as the gold standard for this specific matrix. It provides orthogonal data—combining chromatographic retention time with mass fragmentation patterns. This dual-verification system enables the simultaneous quantification of enantiomeric ratios and trace genotoxic impurities, such as alkyl mesylates, which are heavily monitored in 1[1].

Quantitative Performance Comparison

The following table summarizes the experimental performance of these platforms based on validation data for (R)-CHBE and its associated downstream impurities.

Table 1: Comparative Analysis of Analytical Platforms for (R)-CHBE Impurity Profiling

Performance MetricGC-MS (EI-SIM)GC-FIDHPLC-UVLC-MS/MS
Primary Utility Genotoxic impurities & unknownsRoutine enantiomeric purityAssay & related substancesNon-volatile degradants
Sensitivity (Genotoxins) Excellent (< 0.05 ppm) Poor (Lacks specificity)Moderate (Requires derivatization)Excellent (< 0.01 ppm)
Enantiomeric Resolution High (via Chiral column)High (via Chiral column)Moderate (Chiral phase needed)Moderate
Structural Identification Yes (Mass fragmentation) No (Retention time only)NoYes (Precursor/Product ions)
Matrix Interference Low (SIM mode isolates ions)High (Baseline noise)ModerateLow (MRM mode)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, analytical methods must be designed as self-validating systems. This means the protocol inherently flags its own failures before reporting erroneous data. Below are two highly optimized protocols for (R)-CHBE analysis.

Protocol 1: Enantiomeric Purity Validation via Chiral GC

The separation of the (S)-(-)-enantiomer from the desired (R)-(+)-enantiomer is critical. While native (R)-CHBE can be analyzed directly, derivatization is often preferred to optimize chromatography.

Causality of Derivatization: Trifluoroacetylation of the free hydroxyl group in (R)-CHBE prevents hydrogen bonding with the stationary phase. This chemical alteration increases analyte volatility, significantly improves peak shape (reducing tailing), and alters enantioselectivity, leading to faster analysis times and sharper baseline resolution as detailed in studies on 2[2].

Step-by-Step Methodology:

  • Self-Validating System Suitability: Inject a racemic standard spike (50:50 (R)/(S)-CHBE). The system must demonstrate a chiral resolution factor ( Rs​ ) > 2.0 between the two enantiomeric peaks before any sample is processed.

  • Sample Preparation: Dissolve 10 mg of (R)-CHBE sample in 1 mL of anhydrous dichloromethane. Add 50 µL of trifluoroacetic anhydride (TFAA) and incubate at 40°C for 20 minutes.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a chiral G-TA column (or equivalent trifluoroacetyl-gamma-cyclodextrin phase). Use Helium as the carrier gas at a constant flow of 1.2 mL/min.

  • Thermal Gradient: Initial oven temperature at 90°C (hold 2 min), ramp at 5°C/min to 150°C.

  • Detection: The (S)-(-)-enantiomer typically elutes first, followed by the (R)-(+)-enantiomer. Calculate the enantiomeric excess (ee%) based on peak area normalization.

Protocol 2: Genotoxic Impurity Tracking via GC-MS (SIM Mode)

During the downstream synthesis of APIs like atorvastatin, the use of alcohols alongside methanesulfonic acid can generate highly genotoxic alkyl mesylates (e.g., Ethyl methanesulfonate - ELMS, Methyl methanesulfonate - MLMS). Regulatory bodies strictly limit these to a toxicological threshold of 1.5 µ g/day .

Causality of SIM Mode: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode rather than full scan allows the detector to dwell exclusively on specific mass-to-charge ( m/z ) fragments (e.g., m/z 79 for ELMS, m/z 80 for MLMS). This drastically increases the signal-to-noise ratio, enabling limits of quantification (LOQ) below 0.05 ppm, which is impossible to achieve with standard GC-FID[1].

Step-by-Step Methodology:

  • Self-Validating Calibration: Spike all calibration standards and unknown samples with an isotope-labeled internal standard (e.g., ELMS-d5). This internal standard corrects for matrix suppression, extraction losses, and injection volume variability, ensuring absolute quantitative trustworthiness.

  • Sample Extraction: Dissolve 100 mg of the intermediate matrix in 2 mL of a suitable extraction solvent (e.g., hexane/ethyl acetate). Vortex for 2 minutes and centrifuge at 5000 rpm to precipitate insoluble salts.

  • GC-MS Analysis: Inject 2 µL of the supernatant into a GC-MS equipped with a DB-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column.

  • Mass Spectrometry Parameters: Utilize Electron Impact (EI) ionization at 70 eV. Monitor the target ions: m/z 79 for ELMS, m/z 80 for MLMS, and the corresponding shifted masses for the deuterated internal standards.

  • Data Validation: Ensure the ion ratio of the qualifier to quantifier ions remains within ± 15% of the reference standard to confirm peak purity and identity.

Analytical Decision Workflow

To synthesize these methodologies, the following diagram illustrates the logical decision-making process for analyzing (R)-CHBE matrices, ensuring the correct platform and sample preparation route is selected based on the target impurity.

G A Ethyl (R)-CHBE Sample Matrix B1 Native Analysis (Direct Injection) A->B1 Volatile Impurities B2 Derivatization (Trifluoroacetylation) A->B2 Peak Shape Optimization C1 Chiral GC Column (e.g., G-TA) B1->C1 Chiral Resolution C2 Achiral GC Column (e.g., DB-5MS) B1->C2 Trace Profiling B2->C1 Enhanced Separation D1 GC-FID / GC-MS (Scan) Enantiomeric Purity (S vs R) C1->D1 Rs > 2.0 D2 GC-MS (SIM Mode) Genotoxic Impurities (ELMS) C2->D2 High Sensitivity

Figure 1: GC-MS Analytical Decision Workflow for (R)-CHBE Impurity Profiling.

Conclusion

The validation of Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate impurities requires a multi-faceted analytical approach. While GC-FID paired with chiral columns remains a workhorse for routine enantiomeric excess calculations, GC-MS provides the authoritative, orthogonal data necessary for rigorous impurity profiling. By leveraging specific derivatization techniques to enhance chromatography and utilizing SIM mode for unparalleled sensitivity, analytical scientists can establish self-validating workflows that guarantee the safety and compliance of downstream pharmaceutical products.

References

  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • ANALYZING THREE GENOTOXIC IMPURITIES OF ATORVASTATIN CALCIUM EMPLOYING GC-MS SINGLE QUAD DETECTOR WITH ELECTRON IMPACT TECHNOLOGY Source: RASĀYAN Journal of Chemistry URL:[Link]

  • Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review Source: International Journal of Pharmaceutical Sciences URL:[Link]

Sources

Comparative

Validation of chiral gas chromatography methods for Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate

An in-depth technical guide for researchers, analytical scientists, and QA/QC professionals in pharmaceutical development. Introduction: The Criticality of Chiral Resolution in (R)-CHBE Synthesis Ethyl (R)-(+)-4-chloro-3...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and QA/QC professionals in pharmaceutical development.

Introduction: The Criticality of Chiral Resolution in (R)-CHBE Synthesis

Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate, commonly referred to as (R)-CHBE, is a high-value chiral intermediate utilized in the asymmetric synthesis of blockbuster pharmaceuticals, including statins (e.g., atorvastatin), afatinib, and L-carnitine[1][2]. Because the (S)-enantiomer can lead to inactive or potentially toxic stereoisomeric byproducts in the final active pharmaceutical ingredient (API), stringent control of the enantiomeric excess (ee) is a critical quality attribute (CQA).

While high-performance liquid chromatography (HPLC) is often used for heavier pharmaceuticals, Chiral Gas Chromatography (GC) remains the gold standard for volatile and semi-volatile intermediates like CHBE due to its unparalleled resolution, sensitivity, and rapid analysis time[3][4]. This guide objectively compares leading chiral stationary phases (CSPs) and provides a comprehensive, self-validating methodology for validating the GC method in accordance with the latest ICH Q2(R2) guidelines[5][6].

Mechanistic Grounding: Chiral Recognition in GC

The separation of CHBE enantiomers in GC is not based on boiling point differences, but rather on "chiral recognition"—the formation of transient, non-covalent diastereomeric adducts between the volatile enantiomers and the chiral selector immobilized in the stationary phase[4][7].

For CHBE, derivatized cyclodextrins (CDs) are the most effective selectors. Cyclodextrins are cyclic oligosaccharides forming a truncated cone. The separation mechanism relies on a three-way interaction:

  • Inclusion: The hydrophobic aliphatic chain of CHBE partially inserts into the lipophilic cavity of the cyclodextrin.

  • Hydrogen Bonding: The 3-hydroxyl group of CHBE interacts with the derivatized hydroxyl groups (e.g., permethylated or butyrylated) at the mouth of the CD cone.

  • Steric Hindrance: The spatial arrangement of the (R) vs. (S) configuration dictates the thermodynamic stability of the adduct. The enantiomer forming the less stable adduct elutes first[8].

G A Sample Prep: Dilution in EtOAc B GC Injection (Split Mode, 250°C) A->B 1 µL C Chiral Capillary Column (e.g., β-Cyclodextrin) B->C Carrier Gas (He) D Transient Diastereomeric Adduct Formation C->D Chiral Recognition E FID Detection (250°C) D->E Elution: (S) then (R) F Data Analysis: ee% Calculation E->F Signal

Fig 1. Chiral GC workflow and enantiomeric separation mechanism for (R)-CHBE.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Choosing the correct column is the foundation of method development. For CHBE, β -cyclodextrin (7 glucose units) provides the optimal cavity size compared to α or γ variants[8][9]. Below is an objective comparison of three industry-standard capillary columns for the determination of CHBE enantiomeric excess, based on standardized experimental parameters (Isothermal 130°C, Helium carrier gas at 35 cm/sec).

Table 1: Performance Comparison of Chiral GC Columns for CHBE
Column / Stationary PhaseChiral SelectorResolution ( Rs​ )Elution OrderAnalysis TimeThermal Stability
CP-Chirasil-Dex CB Permethylated β -cyclodextrin bonded to dimethylpolysiloxane2.8(S) (R)~14 minExcellent (up to 200°C)
Rt- β DEXm Permethylated β -cyclodextrin (non-bonded)2.4(S) (R)~16 minGood (up to 220°C)
Lipodex E Octakis(3-O-butyryl-2,6-di-O-pentyl)- γ -cyclodextrin1.7(R) (S)~22 minModerate (up to 200°C)

Causality behind the data: The chemically bonded nature of the CP-Chirasil-Dex CB phase prevents selector bleed at higher temperatures, resulting in a sharper baseline and higher resolution ( Rs​ ). Notice that Lipodex E, utilizing a γ -cyclodextrin, reverses the elution order. While useful for specific trace analyses, the lower resolution makes β -cyclodextrin the preferred choice for routine CHBE analysis[7][9].

Method Validation Framework (ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines[5][6]. A self-validating protocol ensures that the method continuously proves its own reliability through System Suitability Testing (SST).

ICH_Validation Root ICH Q2(R2) Validation for Chiral GC Spec Specificity Baseline Rs > 1.5 Root->Spec Lin Linearity & Range R² > 0.999 Root->Lin Prec Precision RSD < 2.0% Root->Prec Acc Accuracy Recovery 98-102% Root->Acc Sens LOD / LOQ S/N > 3 & S/N > 10 Root->Sens Rob Robustness Temp/Flow Variations Root->Rob

Fig 2. Core ICH Q2(R2) validation parameters and acceptance criteria for CHBE analysis.
Specificity

Objective: Unambiguously assess the analyte in the presence of impurities (e.g., the starting material, ethyl 4-chloroacetoacetate [COBE]). Protocol: Inject a blank (solvent), a sample of COBE, and a racemic mixture of (R/S)-CHBE. Acceptance Criteria: No interfering peaks at the retention times of (S)-CHBE and (R)-CHBE. The resolution ( Rs​ ) between the (S) and (R) enantiomers must be 1.5 (baseline separation).

Linearity and Range

Objective: Demonstrate that the Flame Ionization Detector (FID) response is directly proportional to the concentration of both enantiomers. Protocol: Prepare a minimum of 5 concentration levels ranging from the LOQ (e.g., 0.05 mg/mL) to 120% of the nominal target concentration (e.g., 1.2 mg/mL). Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be statistically insignificant.

Precision (Repeatability)

Objective: Prove the method is free from random error during continuous operation. Protocol: Perform 6 replicate injections of a homogenous sample at 100% of the test concentration. Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak areas for (R)-CHBE and the calculated ee% must be 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: Determine the lowest level of the unwanted (S)-enantiomer that can be reliably detected and quantified. Protocol: Sequentially dilute the (S)-CHBE standard. Acceptance Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N ratio of 10:1, with an RSD of 10% for 6 replicate injections at the LOQ level.

Experimental Protocol: Step-by-Step Methodology

To achieve the validation parameters outlined above, strict adherence to the following experimental protocol is required.

Step 1: System Suitability Testing (SST) - The Self-Validating Step Causality: Before any sample is analyzed, the system must prove it is capable of chiral recognition. Column overloading or active sites in the inlet can instantly destroy chiral resolution.

  • Prepare a racemic standard of (R/S)-CHBE at 1.0 mg/mL in anhydrous ethyl acetate.

  • Inject 1.0 µL. Ensure Rs​≥1.5 and tailing factor ( Tf​ ) ≤1.5 . If Tf​ is high, perform inlet maintenance (replace the glass liner and trim the column).

Step 2: Sample Preparation

  • Accurately weigh ~25 mg of the synthesized CHBE sample into a 25 mL volumetric flask.

  • Dissolve and make up to volume with anhydrous ethyl acetate (Final concentration: 1.0 mg/mL).

  • Filter through a 0.22 µm PTFE syringe filter into a GC vial. Note: PTFE is chosen because it does not extract or selectively bind to esters.

Step 3: GC Instrument Parameters

  • Column: CP-Chirasil-Dex CB (25 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium. Causality: High linear velocity (35 cm/sec) is critical in chiral GC to minimize longitudinal diffusion, which broadens peaks and ruins resolution[9].

  • Inlet Temperature: 250°C.

  • Split Ratio: 50:1. Causality: Chiral columns have low capacity. A high split ratio prevents column overload, ensuring the analyte molecules have sufficient time to interact with the cyclodextrin cavities.

  • Oven Temperature Program:

    • Initial: 110°C (Hold 2 min).

    • Ramp: 2°C/min to 140°C (Hold 5 min).

  • Detector (FID): 250°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min; Makeup (N2): 25 mL/min.

Step 4: Data Acquisition and Calculation

  • Identify the peaks based on retention times established during specificity testing (typically (S)-CHBE elutes first on β -cyclodextrin phases).

  • Calculate the Enantiomeric Excess (ee%) using the area normalization method:

    ee%=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100

References

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC International (chromatographyonline.com) URL:[Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography Source: AZoM URL:[Link]

  • Chiral stationary phases and applications in gas chromatography Source: PubMed / Chirality (nih.gov) URL:[Link]

  • Chiral Gas Chromatography Source: AZ chrom s.r.o / MACHEREY-NAGEL URL: [Link]

  • Engineering Alcohol Dehydrogenase for Efficient Catalytic Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutyrate Source: ACS Publications URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate proper disposal procedures

Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate: Comprehensive Disposal and Operational Safety Guide Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate (CAS: 90866-33-4) is a highly valuable chiral building block, predominantly utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate: Comprehensive Disposal and Operational Safety Guide

Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate (CAS: 90866-33-4) is a highly valuable chiral building block, predominantly utilized in the pharmaceutical industry for the asymmetric synthesis of statins (such as atorvastatin). While it is a routine reagent in drug development, its structural classification as a halogenated aliphatic ester necessitates strict adherence to specialized waste segregation and disposal protocols.

As an application scientist, it is critical to understand that laboratory safety is not merely about compliance; it is about understanding the chemical causality behind operational protocols. This guide provides the definitive methodology for handling, segregating, and disposing of this compound to ensure personnel safety, environmental protection, and regulatory compliance.

Chemical Profiling and Disposal Causality

To design a self-validating disposal system, we must first analyze the molecular characteristics of Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate that dictate its end-of-life treatment.

  • Halogenation and Incineration: The presence of the chlorine atom at the C4 position is the primary driver for its disposal pathway. When incinerated, halogenated organics produce hydrogen chloride (HCl) gas and other potentially toxic halogenated byproducts. Consequently, this compound must never be mixed with non-halogenated organic waste . It requires specialized high-temperature incineration at facilities equipped with alkaline flue-gas scrubbers to neutralize acidic emissions [1].

  • Ester Reactivity: As an ester, this compound is susceptible to hydrolysis under strongly acidic or basic conditions. Mixing this waste with aqueous bases (e.g., sodium hydroxide waste) can lead to exothermic hydrolysis, generating ethanol and the corresponding chlorinated acid salt, potentially causing container pressurization.

  • Aquatic Toxicity: Halogenated organics frequently exhibit high aquatic toxicity and resistance to biological degradation. Under no circumstances should this chemical or its aqueous washings be discharged into the municipal sink or drain system [2].

Quantitative Safety and Compatibility Data

The following table summarizes the operational safety parameters and waste compatibility profiles required for routine handling and disposal.

ParameterSpecification / RequirementScientific Rationale
Waste Classification Halogenated Organic LiquidRequires distinct RCRA (or equivalent) tracking to ensure routing to scrubber-equipped incinerators.
Primary Hazards Skin Irritation (Cat 2), Eye Irritation (Cat 2A)The electrophilic nature of the chlorinated alkyl chain can interact with biological nucleophiles in skin/mucous membranes.
Incompatible Waste Streams Strong oxidizers, strong bases, strong acidsPrevents exothermic hydrolysis (bases/acids) or uncontrolled redox reactions (oxidizers) in the waste carboy.
Optimal Container Material High-Density Polyethylene (HDPE) or PTFE-lined GlassPrevents solvent permeation and degradation of the container integrity over the accumulation period.
Required PPE Nitrile gloves (double-gloved), splash goggles, lab coatNitrile provides adequate short-term resistance against aliphatic esters; double-gloving mitigates breakthrough risks.

Operational Workflow: Waste Segregation and Disposal

WasteWorkflow Generation Waste Generation: Ethyl (R)-(+)-4-chloro- 3-hydroxybutanoate Segregation Segregation: Route to Halogenated Organic Waste Stream Generation->Segregation Storage Temporary Storage: Ventilated SAA with Secondary Containment Segregation->Storage Transport Licensed Transport: RCRA Permitted Carrier Storage->Transport Incineration Final Disposal: High-Temp Incineration with Alkaline Scrubbers Transport->Incineration

Workflow for halogenated organic waste segregation and incineration.

Step-by-Step Methodology: Safe Segregation and Packaging Protocol

This self-validating protocol ensures that every step of the disposal process contains built-in checks to prevent mixing errors and exposure.

Phase 1: Preparation and PPE

  • Verify that you are operating within a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Don appropriate PPE: chemical-resistant lab coat, safety goggles, and double nitrile gloves.

  • Inspect the designated "Halogenated Organic Waste" carboy. Validation Check: Read the existing waste log attached to the carboy to ensure no incompatible chemicals (e.g., strong amines, oxidizers) have been previously added.

Phase 2: Waste Transfer 4. Place the primary waste container inside a secondary containment tray within the fume hood. 5. Using a wide-mouth PTFE or HDPE funnel, slowly pour the Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate waste into the carboy. 6. Mechanistic note: Pour slowly to minimize aerosolization of the ester, which can lead to inhalation exposure and unnecessary saturation of the fume hood's exhaust filters. 7. If rinsing the original source glassware, use a minimal amount of a compatible halogenated solvent (e.g., dichloromethane) or a benign non-halogenated solvent (e.g., ethyl acetate), and add the rinsate directly to the same halogenated waste carboy.

Phase 3: Labeling and Storage 8. Immediately cap the waste carboy tightly. Do not leave funnels resting in open waste containers, as this violates standard emission regulations and allows volatile organics to escape [3]. 9. Update the hazardous waste tag immediately. Explicitly write "Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate (CAS 90866-33-4)" and the approximate volume. Do not use abbreviations. 10. Transfer the sealed carboy to the laboratory's designated Satellite Accumulation Area (SAA). Ensure the SAA features secondary containment capable of holding 110% of the largest container's volume.

Phase 4: Final Disposition 11. Once the carboy reaches 80% capacity, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The waste will be transferred to a central accumulation area before being handed over to a licensed hazardous waste vendor for high-temperature incineration.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • PubChem, National Library of Medicine. Hazardous Substances Data Bank (HSDB). Available at: [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Management System; General. Available at: [Link]

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